molecular formula C7H12N4O2 B6588937 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid CAS No. 2839144-00-0

1-methyl-1H-pyrazole-4-carboximidamide, acetic acid

Cat. No.: B6588937
CAS No.: 2839144-00-0
M. Wt: 184.20 g/mol
InChI Key: PDOYYSQMKAYKFI-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4-carboximidamide, acetic acid is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carboximidamide with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-4-carboximidamide, acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-methyl-1H-pyrazole-4-carboximidamide, acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-methylimidazole to form the corresponding carboximidamide intermediate. This intermediate is then treated with acetic acid to yield the final product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-methylimidazole", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) and N,N'-dicyclohexylcarbodiimide (1.1 equiv) in dry dichloromethane.", "Step 2: Add N-methylimidazole (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the carboximidamide intermediate as a solid.", "Step 5: Dissolve the carboximidamide intermediate in acetic acid (10 equiv) and stir at room temperature for 2 hours.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization from ethanol to obtain 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid as a white solid." ] }

CAS No.

2839144-00-0

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

acetic acid;1-methylpyrazole-4-carboximidamide

InChI

InChI=1S/C5H8N4.C2H4O2/c1-9-3-4(2-8-9)5(6)7;1-2(3)4/h2-3H,1H3,(H3,6,7);1H3,(H,3,4)

InChI Key

PDOYYSQMKAYKFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1C=C(C=N1)C(=N)N

Purity

95

Origin of Product

United States

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